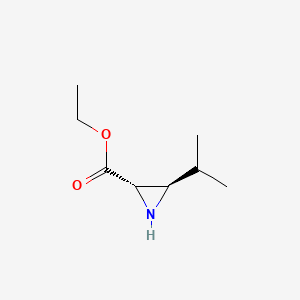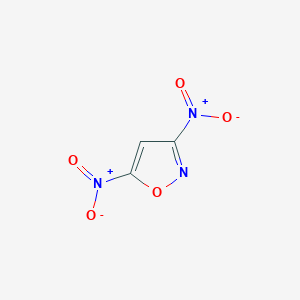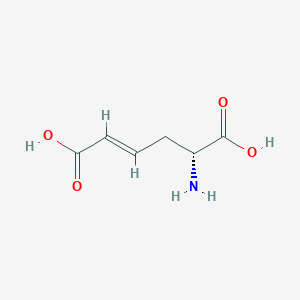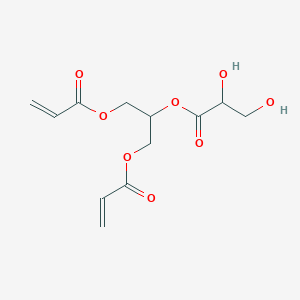
Propylene glycol glycerolate diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol glycerolate diacrylate is a multifunctional monomer commonly used in the production of polymers. It is known for its ability to form cross-linked networks, which enhance the mechanical properties of the resulting materials. This compound is particularly valued in industries such as pharmaceuticals, coatings, and adhesives due to its versatility and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propylene glycol glycerolate diacrylate is typically synthesized through the esterification of propylene glycol with acrylic acid in the presence of a catalyst. The reaction involves heating the mixture to a specific temperature range, usually between 70-115°C, and maintaining these conditions for several hours to ensure complete esterification . The process may also involve the use of polymerization inhibitors to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions and improve yield. The mixture is typically washed with soda water and sodium chloride solutions to remove impurities, followed by separation and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Propylene glycol glycerolate diacrylate primarily undergoes addition reactions, particularly in the formation of polymer networks. It can react with various amines and other compounds to form cross-linked structures .
Common Reagents and Conditions: Common reagents used in reactions with this compound include tri-functional amines and other cross-linking agents. These reactions are often carried out in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of homogeneous polymer networks .
Major Products: The major products formed from reactions involving this compound are typically cross-linked polymers with enhanced mechanical properties. These polymers are used in various applications, including coatings, adhesives, and biomedical devices .
Wissenschaftliche Forschungsanwendungen
Propylene glycol glycerolate diacrylate has a wide range of scientific research applications. It is used as a cross-linking agent in the synthesis of polymer networks, which are essential in the development of advanced materials for coatings, adhesives, and biomedical devices . Additionally, it serves as a support material in solid-phase peptide synthesis, where its unique properties facilitate the efficient synthesis of complex peptides .
Wirkmechanismus
The mechanism of action of propylene glycol glycerolate diacrylate involves its ability to form cross-linked networks through addition reactions. The compound’s molecular structure, which includes multiple reactive acrylate groups, allows it to interact with various cross-linking agents and form stable polymer networks. These networks enhance the mechanical properties of the resulting materials, making them suitable for a wide range of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Ethylene glycol diacrylate
- Polypropylene glycol diacrylate
- Ethylene glycol dimethacrylate
- Polypropylene glycol dimethacrylate
Uniqueness: Compared to similar compounds, propylene glycol glycerolate diacrylate offers unique advantages in terms of its reactivity and the mechanical properties of the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability .
Eigenschaften
Molekularformel |
C12H16O8 |
|---|---|
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
1,3-di(prop-2-enoyloxy)propan-2-yl 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C12H16O8/c1-3-10(15)18-6-8(7-19-11(16)4-2)20-12(17)9(14)5-13/h3-4,8-9,13-14H,1-2,5-7H2 |
InChI-Schlüssel |
QGKBQQSEWHTVGV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC(COC(=O)C=C)OC(=O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)


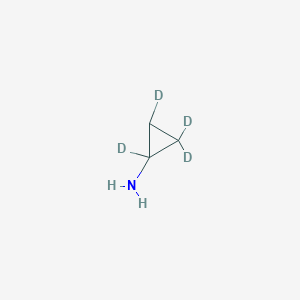
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
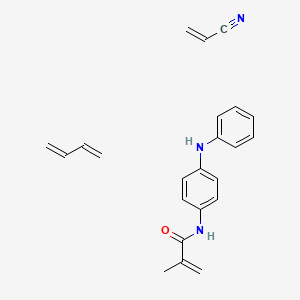
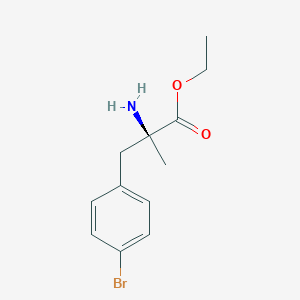
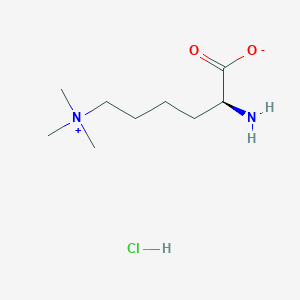
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
